(2S,4R)-1-Boc-4-氨基-吡咯烷-2-羧酸

描述

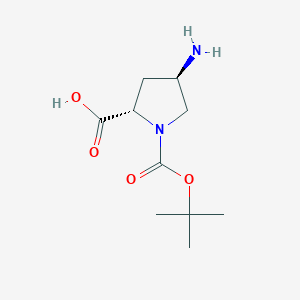

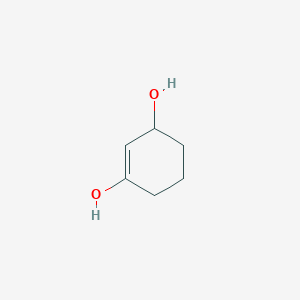

The compound "(2S,4R)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid" is a derivative of pyrrolidine, which is a five-membered lactam structure. It is a chiral molecule due to the presence of two stereocenters at positions 2 and 4. The Boc group (tert-butoxycarbonyl) is a common protecting group used in peptide synthesis to protect the amine functionality .

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been reported in various studies. For instance, the synthesis of (2S,5S)-pyrrolidine-2,5-dicarboxylic acid was achieved starting from a BOC-protected (S)-proline derivative, involving stereoselective electrochemical oxidation and S_N2-substitution . Similarly, (2S,4R)-4-aminopipecolic acids were synthesized from enantiopure precursors with the introduction of the side-chain amino group by reductive amination, followed by protection and deprotection steps . These methods highlight the importance of chiral starting materials and protecting groups in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of (2S,4R)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid would be expected to have a rigid pyrrolidine ring with a Boc-protected amino group at the 4-position and a carboxylic acid functionality at the 2-position. The stereochemistry at the 2nd and 4th positions is crucial for the biological activity and the overall three-dimensional shape of the molecule .

Chemical Reactions Analysis

The Boc-protected amino group in the compound is a versatile functional group that can undergo various chemical reactions. It can be deprotected under acidic conditions to yield the free amine, which can then be used in further synthetic transformations, such as coupling reactions in peptide synthesis . The carboxylic acid group also offers a reactive site for the formation of amides, esters, and other derivatives.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of (2S,4R)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid are not detailed in the provided papers, related compounds typically exhibit properties that are influenced by their functional groups. The Boc group increases the steric bulk and affects the solubility and reactivity of the amino group. The carboxylic acid group contributes to the acidity and potential for hydrogen bonding, impacting the compound's solubility and reactivity as well .

科学研究应用

肽模拟物的构建模块:ATPC,吡咯烷羧酸的衍生物,已被确定为合成肽模拟物的有前途的构建模块。它可以用作肽合成中的N端部分,使用各种方法(Bissyris 等,2005)。

流感神经氨酸酶抑制剂:吡咯烷羧酸衍生物已被合成作为流感神经氨酸酶的有效抑制剂。这些衍生物与酶活性位点表现出显着的相互作用,表明它们作为抗病毒剂的潜力(Wang 等,2001)。

固相肽合成:对映纯的吡咯烷羧酸已被制备并用于固相肽合成。这些化合物对于在肽中引入构象约束很有价值(Machetti 等,2004)。

吡咯烷基PNA的内部标记:用3-氨基吡咯烷-4-羧酸修饰的吡咯烷基PNA已用于内部标记。这种修饰允许产生高度特异和稳定的DNA杂交体,可用于基因研究(Reenabthue 等,2011)。

构象刚性二肽替代物:对映纯的吡咯烷酮氨基酸,吡咯烷羧酸的衍生物,已被合成作为刚性二肽替代物。这些化合物有助于探索生物活性肽中的构象-活性关系(Dietrich & Lubell,2003)。

未来方向

The future research directions for “(2S,4R)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid” could include further studies on its synthesis, chemical reactions, and potential applications. For instance, it could be interesting to explore its potential use as a catalyst in asymmetric synthesis, similar to related compounds .

属性

IUPAC Name |

(2S,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWRIVZIPSHUOR-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564610 | |

| Record name | (4R)-4-Amino-1-(tert-butoxycarbonyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid | |

CAS RN |

132622-69-6 | |

| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-amino-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132622-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-4-Amino-1-(tert-butoxycarbonyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B145140.png)

![[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B145143.png)

![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)